molecular formula C9H8ClN3O2 B6265148 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride CAS No. 1188375-21-4

3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B6265148
CAS No.: 1188375-21-4
M. Wt: 225.6
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Description

3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound has a pyridine ring attached to the pyrazole core, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and electrophiles such as alkyl halides are employed.

Major Products Formed:

  • Oxidation: Pyridine-2-carboxylic acid derivatives.

  • Reduction: Amines and their derivatives.

  • Substitution: Substituted pyrazoles and their derivatives.

Scientific Research Applications

3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.

  • Pyridine derivatives: Compounds containing pyridine rings with various functional groups.

Uniqueness: 3-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its specific combination of the pyridine and pyrazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1188375-21-4

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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